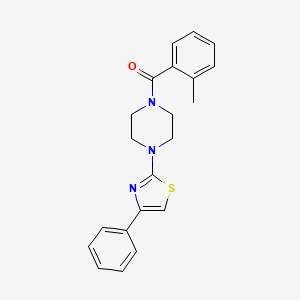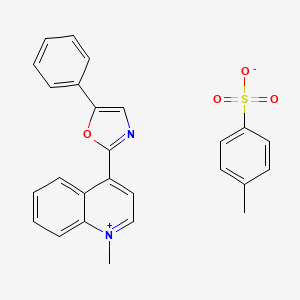![molecular formula C17H28N2OS B6072363 [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6072363.png)
[1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring system substituted with a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives with a thiophene-containing alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring in [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The piperidine rings can be reduced to their corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding receptor-ligand interactions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymer matrices can enhance the performance of the resulting materials.
作用機序
The mechanism of action of [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine rings and thiophene moiety allow for multiple binding interactions, which can modulate the activity of the target protein. This modulation can result in various biological effects, depending on the specific target and the context of the interaction.
類似化合物との比較
[1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl]methanol]: This compound is similar but has a different substitution pattern on the piperidine ring.
[1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-2-yl]methanol]: Another similar compound with a different substitution position on the piperidine ring.
Uniqueness: The uniqueness of [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol lies in its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This makes it a valuable compound for exploring new therapeutic avenues and developing novel materials.
特性
IUPAC Name |
[1-[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-14-6-10-21-17(14)12-18-7-2-3-16(11-18)19-8-4-15(13-20)5-9-19/h6,10,15-16,20H,2-5,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWMGOYGESEWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCCC(C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-chlorobenzoyl)amino]-1-phenyl-N-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6072282.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B6072284.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6072288.png)
![1-(2-methoxyphenyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6072294.png)
![1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B6072308.png)
![1-[4-(4-{[6-bromo-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6072314.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072319.png)

![N-(2-cyclopentylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6072330.png)

![5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6072338.png)
![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE](/img/structure/B6072346.png)
methyl}phenol](/img/structure/B6072352.png)
![2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6072371.png)
